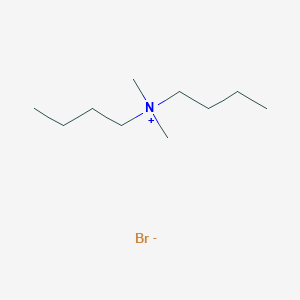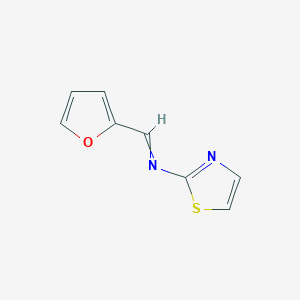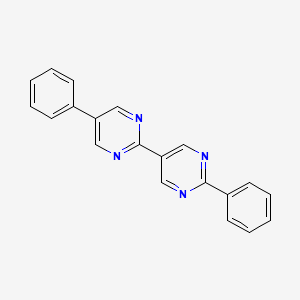
2',5-Diphenyl-2,5'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5-Diphenyl-2,5’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines It is characterized by the presence of two phenyl groups attached to a bipyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-Diphenyl-2,5’-bipyrimidine typically involves the coupling of pyrimidine derivatives with phenyl groups. One common method is the reaction of 2,5-dibromopyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2’,5-Diphenyl-2,5’-bipyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2’,5-Diphenyl-2,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bipyrimidine core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bipyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-bipyrimidine derivatives.
Substitution: Various substituted bipyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2’,5-Diphenyl-2,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2’,5-Diphenyl-2,5’-bipyrimidine involves its interaction with molecular targets through its bipyrimidine core and phenyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in the formation of metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyrimidine: Similar to 2’,5-Diphenyl-2,5’-bipyrimidine but without the phenyl groups, used in the synthesis of coordination compounds.
Uniqueness: 2’,5-Diphenyl-2,5’-bipyrimidine is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. The phenyl groups also provide additional sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
Propiedades
Número CAS |
122774-09-8 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-phenyl-5-(5-phenylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-21-20(22-12-17)18-13-23-19(24-14-18)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
APPJDYQWQTWKIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CN=C(N=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

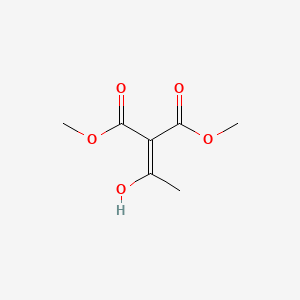
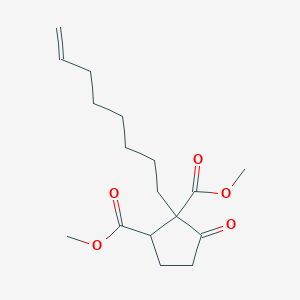
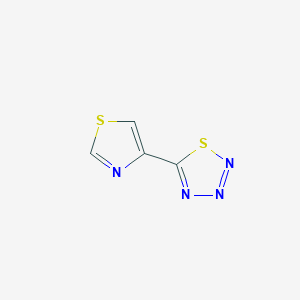

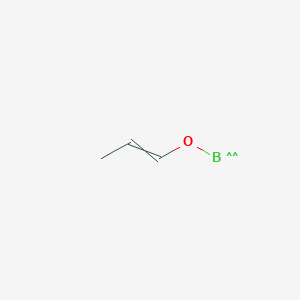
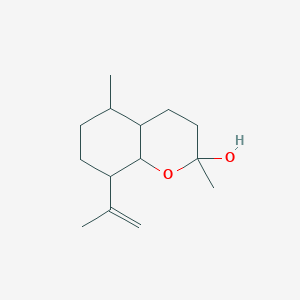
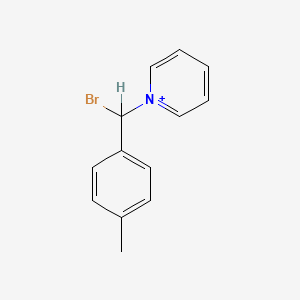
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
